

# In Vitro Pharmacology Profile of GSK1360707: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1360707 |           |
| Cat. No.:            | B1672351   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected in vitro pharmacological profile of **GSK1360707**, a potent triple reuptake inhibitor. While extensive efforts have been made to collate specific data for **GSK1360707**, publicly available, consolidated quantitative data for this specific compound remains limited. Therefore, to illustrate the typical pharmacological profile of a closely related triple reuptake inhibitor, data for Amitifadine is presented as a representative example. Methodologies and biological pathways described are standard for the characterization of such compounds and are applicable to **GSK1360707**.

## **Core Concepts: Triple Reuptake Inhibition**

**GSK1360707** is a triple reuptake inhibitor (TRI), a class of compounds that simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. By inhibiting these transporters, **GSK1360707** increases the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. This mechanism of action is the basis for its investigation in treating major depressive disorder and other central nervous system conditions.

# **Quantitative Data Summary**

The in vitro potency of a triple reuptake inhibitor is typically characterized by its binding affinity (Ki) and functional inhibition (IC50) at the human monoamine transporters. The following tables



present data for the representative TRI, Amitifadine, to illustrate the expected pharmacological profile of **GSK1360707**.

Table 1: Representative Binding Affinities (Ki) for Amitifadine

| Target Transporter                   | Radioligand                 | Tissue/Cell Source            | Representative K <sub>i</sub> (nM) |
|--------------------------------------|-----------------------------|-------------------------------|------------------------------------|
| Serotonin Transporter (hSERT)        | [³H]Citalopram              | HEK293 cells expressing hSERT | 99                                 |
| Norepinephrine<br>Transporter (hNET) | [³H]Nisoxetine              | HEK293 cells expressing hNET  | 262                                |
| Dopamine Transporter (hDAT)          | [ <sup>3</sup> H]WIN 35,428 | HEK293 cells expressing hDAT  | 213                                |

Data for Amitifadine, a structurally related triple reuptake inhibitor.

Table 2: Representative Functional Inhibition (IC50) of Monoamine Uptake for Amitifadine

| Target Transporter                   | Substrate | Tissue/Cell Source            | Representative IC <sub>50</sub> (nM) |
|--------------------------------------|-----------|-------------------------------|--------------------------------------|
| Serotonin Transporter (hSERT)        | [³H]5-HT  | HEK293 cells expressing hSERT | 12                                   |
| Norepinephrine<br>Transporter (hNET) | [³H]NE    | HEK293 cells expressing hNET  | 23                                   |
| Dopamine Transporter (hDAT)          | [³H]DA    | HEK293 cells expressing hDAT  | 96                                   |

Data for Amitifadine, a structurally related triple reuptake inhibitor.

## **Signaling Pathways and Mechanism of Action**

The primary mechanism of action of **GSK1360707** is the competitive inhibition of substrate binding to the monoamine transporters SERT, NET, and DAT. This blockade of the reuptake



### Foundational & Exploratory

Check Availability & Pricing

mechanism leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, resulting in enhanced and prolonged signaling at their respective postsynaptic receptors.









Click to download full resolution via product page



To cite this document: BenchChem. [In Vitro Pharmacology Profile of GSK1360707: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1672351#gsk1360707-in-vitro-pharmacology-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com